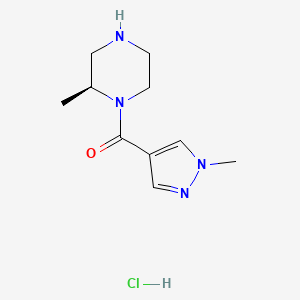

(2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride” is a small molecule with the molecular formula C10H17ClN4O and a molecular weight of 244.721. It is not intended for human or veterinary use and is used for research purposes1.

Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C10H17ClN4O1. However, without more specific information or a detailed study, it’s difficult to provide a comprehensive analysis of its molecular structure.

Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available resources.Scientific Research Applications

Antibacterial and Antifungal Properties

- Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have shown potent antibacterial and cytotoxic activities against different bacterial strains, including E. coli, S. aureus, and S. mutans. Specifically, a compound showed excellent biofilm inhibition activities, surpassing the reference drug Ciprofloxacin, and potent MurB enzyme inhibitory activity (Mekky & Sanad, 2020).

Anticonvulsant and Antimicrobial Activities

- Piperazine derivatives have been studied for their potential anticonvulsant activity, with certain compounds showing protection against seizures in animal models. Additionally, these compounds demonstrated antimicrobial activities against bacteria and fungi (Aytemi̇r, Çalış, & Özalp, 2004).

Dopamine Receptor Partial Agonists

- Aromatic piperazines, especially those incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, have been developed as high-affinity dopamine receptor partial agonists. These compounds favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting their potential as novel therapeutics for psychiatric disorders (Möller et al., 2017).

Synthesis and Characterization of Derivatives

- Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine from 1-Methylpiperazine and 1-Benzylpiperazine, demonstrating potential economical routes for the production of active pharmaceutical ingredients (Kesarkar, Kashid, & Sukthankar, 2021).

Interaction with Cannabinoid Receptor

- Studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have provided insights into its potent and selective antagonistic effect on the CB1 cannabinoid receptor, contributing to the understanding of cannabinoid receptor ligand interactions (Shim et al., 2002).

Antimicrobial Activity

- New pyrazoline and pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity against organisms such as E. coli and S. aureus. Some compounds showed promising results in inhibiting bacterial growth (Hassan, 2013).

Carbon Dioxide Capture

- Concentrated, aqueous solutions of piperazine have been studied for their application in carbon dioxide (CO2) capture by absorption/stripping, showing resistance to thermal degradation and oxidation, which are advantageous for energy savings in CO2 capture processes (Freeman, Davis, & Rochelle, 2010).

Serotonin Receptor Agonist

- 1-(m-Trifluoromethylphenyl)-piperazine has been studied for its inhibitory effect on serotonin binding in rat brain membranes and its potential as a serotonin receptor agonist (Fuller, Snoddy, Mason, & Molloy, 1978).

Genotoxicity Studies

- Analysis of the genotoxicity potential of 2-(3-Chlorobenzyloxy)-6-(piperazinyl)pyrazine, a potent 5-HT2C agonist, revealed metabolism-dependent mutagenicity, providing insights into its metabolic activation and interaction with DNA (Kalgutkar et al., 2007).

Safety And Hazards

This compound is not intended for human or veterinary use1. It should be handled with appropriate safety measures in a research setting.

Future Directions

The future directions of research involving this compound are not specified in the available resources.

properties

IUPAC Name |

[(2S)-2-methylpiperazin-1-yl]-(1-methylpyrazol-4-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O.ClH/c1-8-5-11-3-4-14(8)10(15)9-6-12-13(2)7-9;/h6-8,11H,3-5H2,1-2H3;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLXHJKAGTYPRL-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CN(N=C2)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1C(=O)C2=CN(N=C2)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2617270.png)

![2-(3-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2617271.png)

![[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2617272.png)

![ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2617274.png)

![Ethyl 1-(aminomethyl)-3-(1-methylpyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2617276.png)

![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2617278.png)

![1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone](/img/structure/B2617281.png)

![2-({[1,1'-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2617282.png)

![3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2617283.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide](/img/structure/B2617287.png)

![1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2617289.png)